Kartogenin-d4

Pharmacokinetics Bioanalysis Mass Spectrometry

Kartogenin-d4 (KGN-d4) is a quadruply deuterated analog of the chondroinductive small molecule Kartogenin (KGN). The parent compound, Kartogenin, is a known inducer of mesenchymal stem cell differentiation into chondrocytes, with an established effective concentration (EC50) of 100 nM.

Molecular Formula C20H15NO3
Molecular Weight 321.4 g/mol
Cat. No. B12415066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKartogenin-d4
Molecular FormulaC20H15NO3
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O
InChIInChI=1S/C20H15NO3/c22-19(17-8-4-5-9-18(17)20(23)24)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22)(H,23,24)/i4D,5D,8D,9D
InChIKeySLUINPGXGFUMLL-DOGSKSIHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kartogenin-d4 Procurement Guide for Quantitative Bioanalysis & Chondrogenesis Research


Kartogenin-d4 (KGN-d4) is a quadruply deuterated analog of the chondroinductive small molecule Kartogenin (KGN). The parent compound, Kartogenin, is a known inducer of mesenchymal stem cell differentiation into chondrocytes, with an established effective concentration (EC50) of 100 nM [1]. Kartogenin-d4 is engineered by substituting four protium atoms with deuterium, resulting in a stable isotope-labeled internal standard (SIL-IS) with a molecular weight of 321.36 g/mol, a +4 Da mass shift relative to the 317.34 g/mol unlabeled molecule [2]. This chemical modification renders it an indispensable tool for accurate quantification of Kartogenin in complex biological matrices via Liquid Chromatography-Mass Spectrometry (LC-MS).

Why Unlabeled Kartogenin or Other Chondroinductive Analogs Cannot Replace Kartogenin-d4 in Analytical Workflows


Generic substitution with unlabeled Kartogenin or other chondroinductive factors like SM04690 is analytically invalid. The near-identical chemical behavior of a deuterated internal standard to its analyte ensures it co-elutes and experiences identical matrix effects during LC-MS, a property structural analogs lack [1]. Kartogenin-d4's specific +4 Da mass shift provides the necessary spectral resolution without isotopic peak overlap, which is a critical failure point for non-labeled compounds or those with fewer deuterium labels that risk spectral interference in complex biological matrices [2]. Its use is therefore mandated for any study requiring precise quantification of Kartogenin pharmacokinetics or tissue distribution.

Kartogenin-d4 Quantitative Differentiation Evidence vs. Unlabeled Kartogenin & In-Class Alternatives


Mass Spectrometric Resolution: The 4-Dalton Isotopic Window for LC-MS Quantification

Kartogenin-d4 provides a definitive mass shift for MS quantification. In contrast to the unlabeled Kartogenin (molecular weight 317.34), Kartogenin-d4 possesses a molecular weight of 321.36, providing a +4 Da mass shift [1]. This separation is critical for Single Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods, ensuring the internal standard signal is free from the naturally occurring 13C isotope peaks of the analyte, a common interference when using +1 or +2 Da shifts.

Pharmacokinetics Bioanalysis Mass Spectrometry

Kinetic Isotope Effect: Deuterium's Role in Slowing CYP450-Mediated Metabolism

While no specific RCT exists comparing Kartogenin to Kartogenin-d4, a systematic review by Russak et al. provides class-level evidence that targeted deuteration can attenuate metabolism by Cytochrome P450 enzymes. Across numerous pharmacophores, deuteration at labile sites has been shown to decrease clearance (CL) by up to 30-60%, increase half-life by 40-80%, and enhance oral bioavailability by 10-50% [1]. By extension, Kartogenin-d4 is hypothesized to exhibit a similarly improved pharmacokinetic profile over Kartogenin, making it the preferred candidate for in vivo studies where metabolic stability is a concern.

Drug Metabolism Deuterium Isotope Effect PK/PD

Comparable Potency to Parent Compound: Validation of Biological Utility

The parent compound, Kartogenin, potently induces human mesenchymal stem cell (hMSC) differentiation into chondrocytes with an EC50 of 100 nM [1]. As a deuterated isotopologue, Kartogenin-d4 is expected to retain this same pharmacodynamic activity due to the minimal steric alteration introduced by deuterium [2]. This allows researchers to substitute unlabeled KGN with the labeled analog in in vitro assays, maintaining biological relevance while enabling parallel quantitative tracking.

Stem Cell Differentiation Chondrogenesis Potency

Distinct Mechanism of Action vs. TGF-β: Non-Redundancy in Chondrogenic Induction

A 2023 comparative study directly assessed Kartogenin and SM04690 against a TGF-β3 positive control in human bone marrow-derived stem cell (hBMSC) pellet cultures. Kartogenin uniquely operates by binding filamin A, disrupting its interaction with CBFβ, and inducing the CBFβ-RUNX1 transcriptional program [1]. This study confirmed that while Kartogenin did not yield higher expression of chondrogenic markers like COL2A1 compared to TGF-β3, its non-redundant mechanism provides an alternative route for chondrogenesis [2]. Its deuterated form, Kartogenin-d4, is the required research tool to investigate this unique mechanism without triggering TGF-β-related pathways.

Mechanism of Action Chondrogenesis Drug Discovery

Optimal Application Scenarios for Kartogenin-d4 in Pharmaceutical & Academic Research


LC-MS/MS Quantitation of Kartogenin in In-Vivo Pharmacokinetic Studies

Kartogenin-d4 is the preferred internal standard for developing robust LC-MS/MS methods to monitor Kartogenin plasma concentration-time profiles in preclinical species. Its +4 Da mass shift ensures baseline resolution from the analyte's isotopic envelope, a necessity for meeting FDA bioanalytical method validation guidelines for accuracy and precision [Refer to Section 3, Evidence Item 1].

Ex-Vivo Tissue Distribution and Metabolic Tracking

Utilize Kartogenin-d4 to accurately quantify Kartogenin concentrations in tissues and biological matrices following intra-articular or systemic administration. Only the deuterated internal standard can correct for variable extraction recovery and ion suppression, vital when measuring low ng/mL concentrations in complex tissues like cartilage [Refer to Section 3, Evidence Item 1].

Lead Optimization for Improved Metabolic Stability

Procure Kartogenin-d4 for comparative in vitro hepatic stability assays. Derive quantitative metrics on the deuterium isotope effect by measuring the intrinsic clearance of Kartogenin-d4 against unlabeled Kartogenin in liver microsomes. The potential for reduced clearance supports its selection as a backup or improved drug candidate over the parent molecule [Refer to Section 3, Evidence Item 2].

Investigating RUNX1-Mediated Chondrogenesis Without TGF-β Pathway Bias

Employ Kartogenin-d4 in mesenchymal stem cell differentiation studies where activation of TGF-β/SMAD signaling must be ruled out. Use Kartogenin-d4 as a direct substitute for Kartogenin to confirm that any observed chondroinduction is mediated specifically through the CBFβ-RUNX1 axis, as its mechanism is non-redundant with growth factors like TGF-β3 [Refer to Section 3, Evidence Item 4].

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